molecular formula C10H13NO2S B13166575 6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid

6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B13166575
M. Wt: 211.28 g/mol
InChI Key: MSNMAIWOTWOEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thiophene derivatives and pyridine intermediates . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to bind to enzyme active sites or receptor proteins . This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research applications .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c1-2-11-5-3-7-4-6-14-9(7)8(11)10(12)13/h4,6,8H,2-3,5H2,1H3,(H,12,13)

InChI Key

MSNMAIWOTWOEAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1C(=O)O)SC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.